![molecular formula C10H13N3O2 B1491427 (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1248603-32-8](/img/structure/B1491427.png)
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone, also known as 3-APM, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic molecule composed of an aminopyrrolidine and a hydroxypyridine moiety, connected by a methanone bridge. 3-APM is an important research tool in the field of organic synthesis, as it is a versatile intermediate for the synthesis of a variety of organic compounds.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the biological activity of pharmaceuticals . The compound’s structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules, influencing their binding to biological targets.
Biochemical Research
In biochemical assays, the stereospecific orientation of compounds like (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone can significantly alter the binding mode to proteins, providing insights into enzyme-substrate interactions and aiding in the design of enzyme inhibitors .
Pharmacological Studies
The pyrrolidine scaffold is instrumental in the development of new drugs with varied biological profiles. Its unrestricted conformation can be controlled by substituents, affecting inductive and stereoelectronic factors that are crucial in pharmacology .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its pyrrolidine ring can be synthesized from various precursors or functionalized if preformed, which is valuable in synthetic organic chemistry .
Chemical Engineering
In chemical engineering, (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone could be used in process optimization and the development of synthesis pathways for industrial-scale production of related compounds .
Materials Science
The compound’s inherent properties, such as its melting point and solubility, can be leveraged in materials science for the development of new materials with specific desired characteristics .
properties
IUPAC Name |
5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFFPIEJYMWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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